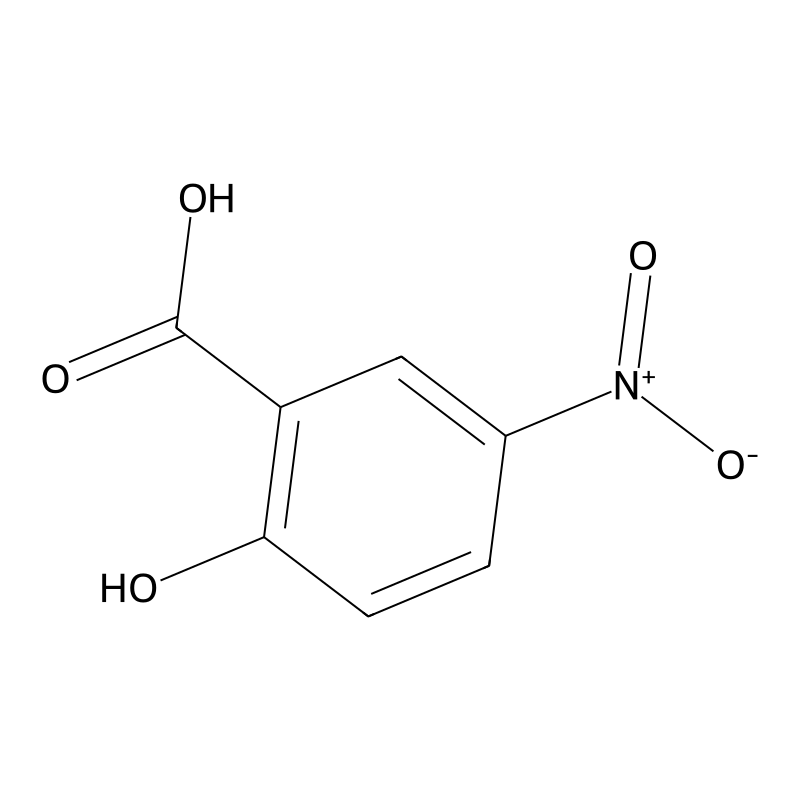5-Nitrosalicylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry:
- Indicator: 5-NSA can act as a pH indicator, changing color depending on the acidity of a solution. It is yellow in acidic solutions and red in alkaline solutions . This property allows researchers to monitor and track changes in pH during various chemical reactions.
Organic Synthesis:
- Intermediate: 5-NSA serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and pesticides . Its presence introduces a nitro group and a carboxylic acid group, facilitating further chemical modifications.
Environmental Science:
- Biodegradation Studies: 5-NSA is used in biodegradation studies to assess the ability of microorganisms to break down various organic compounds. Its degradation rate can be monitored to evaluate the effectiveness of microbial communities in environmental remediation efforts .
Material Science:
- Sensor Development: Recent research explores 5-NSA's potential in developing sensors for detecting specific molecules. Its properties, like conductivity and interaction with target molecules, are under investigation for designing innovative sensors .
Other Applications:
5-Nitrosalicylic acid, also known as anilotic acid or 2-hydroxy-5-nitrobenzoic acid, is an organic compound with the molecular formula C₇H₅N₁O₅. It is a colorless, amorphous solid that is soluble in water and exhibits no distinct odor at room temperature . This compound serves as an important intermediate in organic synthesis and pharmaceuticals, particularly in the production of mesalazine, a drug used to treat inflammatory bowel diseases .
The primary method for synthesizing 5-nitrosalicylic acid involves the nitration of salicylic acid using a mixture of nitric acid and acetic acid. The reaction can be summarized as follows:
- Nitration Reaction:
The nitration process can be influenced by various factors such as temperature, concentration of reactants, and the presence of solvents. Studies indicate that different nitrating systems yield comparable results in terms of product formation, with the nitric acid/acetic acid system being noted for its efficiency and reduced waste generation .
5-Nitrosalicylic acid exhibits notable biological activities, particularly as an anti-inflammatory agent. Its derivative, mesalazine, is recognized for its effectiveness in treating ulcerative colitis and Crohn's disease. The mechanism of action involves inhibition of leukotriene synthesis and modulation of inflammatory mediators . Additionally, research suggests that 5-nitrosalicylic acid may have antioxidant properties and could play a role in protecting cells from oxidative stress .
Nitration Method
The most common synthesis method for 5-nitrosalicylic acid involves the nitration of salicylic acid using nitric acid in an acetic acid medium. This method allows for controlled nitration and minimizes by-product formation.
Hydrogenation Method
Another approach includes hydrogenating 5-nitrosalicylic acid to produce 5-aminosalicylic acid. This process typically employs catalysts such as palladium or platinum under specific conditions of temperature and pressure .
5-Nitrosalicylic acid has several applications across different fields:
- Pharmaceuticals: It is primarily used as an intermediate in the synthesis of mesalazine.
- Agrochemicals: The compound finds utility in developing herbicides and pesticides.
- Dyes: It serves as a precursor in the manufacture of various dyes.
- Research: Its derivatives are often studied for their potential therapeutic effects against various diseases .
Studies on the interactions involving 5-nitrosalicylic acid have highlighted its role in atmospheric chemistry. It has been identified as a significant contributor to particulate matter pollution, particularly during winter months due to its secondary formation from salicylic acids under high nitrogen oxides conditions . Furthermore, its interactions with other nitro compounds suggest it may influence the photochemical behavior of atmospheric aerosols.
Several compounds share structural similarities with 5-nitrosalicylic acid. Below is a comparison highlighting their unique features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-Nitrosalicylic Acid | Isomer | Primarily formed from combustion emissions; weaker correlation with particulate matter compared to 5-nitrosalicylic acid. |
| Salicylic Acid | Parent Compound | Precursor to 5-nitrosalicylic acid; used in various medicinal applications. |
| 5-Aminosalicylic Acid | Hydrogenated Derivative | Active pharmaceutical ingredient; used directly in treating inflammatory bowel diseases. |
Unique Characteristics of 5-Nitrosalicylic Acid- Nitration Source: Primarily produced through secondary formation processes rather than direct emissions.
- Biological Activity: Exhibits anti-inflammatory properties distinct from its analogs, especially relevant in therapeutic contexts.
XLogP3
LogP
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 7 of 63 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 56 of 63 companies with hazard statement code(s):;
H315 (98.21%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








